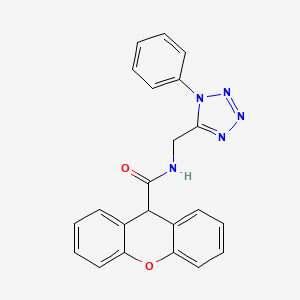
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a crucial role in the regulation of cell death and inflammation.
Scientific Research Applications
Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides
Research by Hu et al. (2011) demonstrates the efficiency of microwave-assisted synthesis for N-(1H-tetrazol-5-yl) derivatives, highlighting a method that could potentially be applicable for synthesizing derivatives of "N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide". These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting potential applications in agriculture and medicine (Hu et al., 2011).
Organosoluble and Optically Transparent Polyamides
Guo et al. (2015) explored the synthesis of new polyamides containing xanthene units, which are related to the xanthene portion of the query compound. These materials demonstrate high thermal stability, good solubility, and optical transparency, suggesting potential applications in materials science, particularly in the development of high-performance polymers and coatings (Guo et al., 2015).
Synthesis and Biological Evaluation of N-Benzamide/Amide Derivatives
Bandgar et al. (2012) reported on the synthesis and biological evaluation of N-benzamide/amide derivatives, focusing on their inhibitory activity against xanthine oxidase and tyrosinase. This research underscores the potential pharmaceutical applications of compounds with similar structural features, including the possibility of developing novel therapeutic agents (Bandgar et al., 2012).
Safe Generation and Synthetic Utilization of Hydrazoic Acid
Gutmann et al. (2012) describe the use of hydrazoic acid in the safe synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow reactor. This research may offer insights into safe and efficient synthesis routes for compounds containing tetrazole groups, potentially applicable to the synthesis of "N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide" (Gutmann et al., 2012).
Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides
Du et al. (2015) synthesized and tested a series of novel compounds for their antifungal activity, providing an example of how similar compounds might be developed and evaluated for their bioactivity. This suggests potential applications in developing new antifungal agents (Du et al., 2015).
properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c28-22(23-14-20-24-25-26-27(20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTRWUSKXXQLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

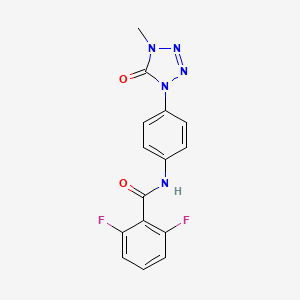
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)
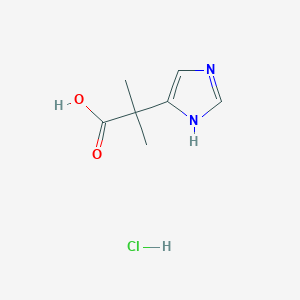
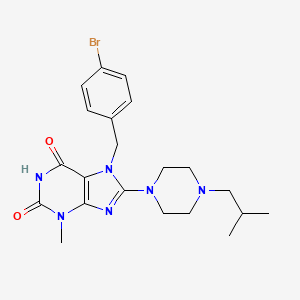
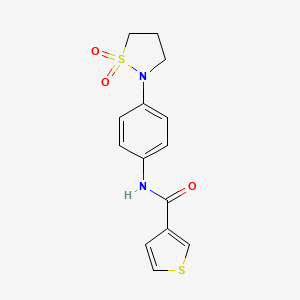
![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)
![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)
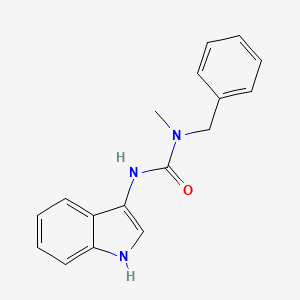
![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)

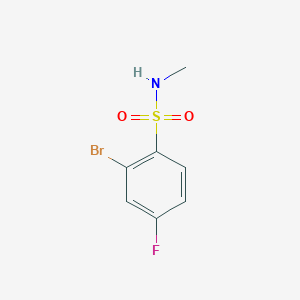
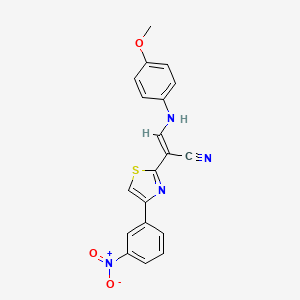
![2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)
